Cas no 42865-75-8 (1-(3-Methylamino-phenyl)-ethanone)

1-(3-Methylamino-phenyl)-ethanone is a substituted acetophenone derivative featuring a methylamino group at the meta position of the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of the methylamino moiety enhances its reactivity, making it suitable for further functionalization, such as reductive amination or coupling reactions. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture. It is commonly utilized in the development of specialized fine chemicals and bioactive molecules.
1-(3-Methylamino-phenyl)-ethanone structure
42865-75-8 structure
Product Name:1-(3-Methylamino-phenyl)-ethanone
CAS No:42865-75-8
MF:C9H11NO
MW:149.189742326736
CID:325268
PubChem ID:15337441
Update Time:2025-06-07

1-(3-Methylamino-phenyl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(Methylamino)phenyl)ethanone
    • 1-[3-(methylamino)phenyl]ethanone
    • Ethanone,1-[3-(methylamino)phenyl]-
    • 1-(3-Methylaminophenyl)ethanone
    • AMY41465
    • m-N-methylaminoacetophenone
    • 1-[3-(Methylamino)phenyl]ethan-1-one
    • 42865-75-8
    • SCHEMBL7768635
    • G10222
    • DTXSID50571699
    • FT-0708667
    • 3'-(N-Methylacet)acetophenone
    • EN300-796597
    • AKOS012392264
    • CS-W007301
    • 3'-(N-Methylacetyl)acetophenone
    • Ethanone, 1-3-(methylamino)phenyl- (9CI)
    • Ethanone, 1-[3-(methylamino)phenyl]- (9CI)
    • DA-05913
    • 3''-(N-Methylacetyl)acetophenone
    • 1-(3-Methylamino-phenyl)-ethanone
    • Inchi: 1S/C9H11NO/c1-7(11)8-4-3-5-9(6-8)10-2/h3-6,10H,1-2H3
    • InChI Key: BIGWSTKIMFYADA-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC=C(C=1)NC

Computed Properties

  • Exact Mass: 149.084063974g/mol
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.1Ų

1-(3-Methylamino-phenyl)-ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Chemenu
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42865-75-8 95+%
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Apollo Scientific
OR926748-100mg
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£105.00 2025-02-20
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